molecular formula C11H13NO2 B6588666 1-(isocyanatomethyl)-4-(propan-2-yloxy)benzene CAS No. 639863-84-6

1-(isocyanatomethyl)-4-(propan-2-yloxy)benzene

Cat. No. B6588666
CAS RN: 639863-84-6
M. Wt: 191.2
InChI Key:
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Description

1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene, commonly referred to as ICMB, is a widely studied compound in the field of organic chemistry and chemical synthesis. It is an aromatic compound with a molecular formula of C9H10NO2. ICMB is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other chemical products. It has been used in a variety of applications, including organic synthesis, chemical reactions, and drug development.

Scientific Research Applications

ICMB has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other chemical products. It has also been used in the synthesis of organometallic compounds, such as palladium complexes. Additionally, ICMB has been used in the synthesis of metal-organic frameworks and in the construction of nanostructures. It is also used in the synthesis of polymers and in the production of catalysts.

Mechanism of Action

The mechanism of action of ICMB is based on its ability to form covalent bonds with other molecules. In the Friedel-Crafts acylation reaction, ICMB reacts with an activated acyl chloride in the presence of an acid catalyst to form an intermediate acylium ion. The acylium ion then reacts with the benzene ring to form a covalent bond. In the reaction of isocyanic acid with propan-2-yl alcohol, the alcohol reacts with the isocyanic acid to form an intermediate isocyanate. The isocyanate then reacts with the propan-2-yl alcohol to form a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of ICMB are not well understood. However, it has been suggested that ICMB may have an effect on the activity of enzymes and proteins in the body. Additionally, ICMB may have an effect on the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The advantages of using ICMB in laboratory experiments include its low cost, ease of synthesis, and high yields. Additionally, ICMB is a relatively stable compound, which makes it suitable for use in a variety of reactions. However, ICMB is a relatively reactive compound, which can lead to unwanted side reactions and the formation of byproducts. Additionally, ICMB is volatile and can be difficult to handle in the laboratory.

Future Directions

There are a number of potential future directions for ICMB research. One potential direction is the development of new synthesis methods for ICMB. Additionally, further research into the biochemical and physiological effects of ICMB could provide insight into its potential applications in drug development. Additionally, further research into the use of ICMB in the synthesis of metal-organic frameworks and nanostructures could lead to the development of new materials. Finally, research into the use of ICMB in the production of catalysts could lead to the development of more efficient catalysts for a variety of chemical reactions.

Synthesis Methods

ICMB can be synthesized from a variety of starting materials, including benzene, isocyanic acid, and propan-2-yl alcohol. The most common method of synthesis is the Friedel-Crafts acylation reaction, which involves the reaction of benzene with an activated acyl chloride in the presence of an acid catalyst. This reaction produces ICMB in high yields. Other methods of synthesis include the use of a Grignard reagent, the reaction of isocyanic acid with propan-2-yl alcohol, and the reaction of isocyanic acid with propan-2-yl bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(isocyanatomethyl)-4-(propan-2-yloxy)benzene involves the reaction of 4-(propan-2-yloxy)benzene with phosgene to form 1-(chloromethyl)-4-(propan-2-yloxy)benzene, which is then reacted with potassium cyanate to form the desired product.", "Starting Materials": [ "4-(propan-2-yloxy)benzene", "Phosgene", "Potassium cyanate" ], "Reaction": [ "Step 1: 4-(propan-2-yloxy)benzene is reacted with phosgene in the presence of a catalyst such as triethylamine to form 1-(chloromethyl)-4-(propan-2-yloxy)benzene.", "Step 2: 1-(chloromethyl)-4-(propan-2-yloxy)benzene is then reacted with potassium cyanate in the presence of a base such as sodium hydroxide to form 1-(isocyanatomethyl)-4-(propan-2-yloxy)benzene." ] }

CAS RN

639863-84-6

Product Name

1-(isocyanatomethyl)-4-(propan-2-yloxy)benzene

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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